molecular formula C36H66FeP2 B13394076 (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B13394076
M. Wt: 616.7 g/mol
InChI Key: XMNFNURBBQBAMS-DLTOMDBBSA-N
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Description

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand. It is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The compound features a ferrocene backbone, which provides stability and unique electronic properties, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:

    Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired enantiomer is obtained.

    Phosphine Substitution: The final step involves the substitution of hydrogen atoms with dicyclohexylphosphino groups under controlled conditions to achieve the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form from its oxide.

    Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the phosphine ligand.

    Substitution: Various substituted phosphine derivatives depending on the electrophile used.

Scientific Research Applications

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions, to produce enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of chiral drugs, where enantioselectivity is crucial for efficacy and safety.

    Industry: The ligand is employed in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.

Mechanism of Action

The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment induces enantioselectivity in the reaction. The ferrocene backbone provides electronic stabilization, while the dicyclohexylphosphino groups offer steric hindrance, both contributing to the overall catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand with a different backbone structure.

    ®-DIPAMP: A chiral phosphine ligand with a similar application in asymmetric catalysis.

    ®-SEGPHOS: Known for its high enantioselectivity in various catalytic reactions.

Uniqueness

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine stands out due to its ferrocene backbone, which provides unique electronic properties and stability. This makes it particularly effective in reactions requiring high thermal and oxidative stability. Additionally, the dicyclohexylphosphino groups offer a balance of steric and electronic effects, enhancing its performance in asymmetric catalysis.

Properties

Molecular Formula

C36H66FeP2

Molecular Weight

616.7 g/mol

IUPAC Name

cyclopentane;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1

InChI Key

XMNFNURBBQBAMS-DLTOMDBBSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Origin of Product

United States

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